phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
[4-(Benzyloxy)phenyl]({2-[2,5-bis(benzyloxy)phenyl]cyclopent-1-en-1-yl})methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy groups: This can be achieved through the reaction of phenol derivatives with benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclopentene ring formation: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition reactions.
Final coupling: The final step involves coupling the benzyloxy phenyl groups with the cyclopentene ring structure, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This allows for the replacement of certain groups within the molecule with others, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce simpler hydrocarbons.
Applications De Recherche Scientifique
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vanillin acetate: Similar in having benzyloxy groups but differs in overall structure and applications.
Fenofibrate related compound B: Shares some structural features but is primarily used in different contexts, such as pharmaceuticals.
Propriétés
Formule moléculaire |
C39H34O4 |
|---|---|
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
[2-[2,5-bis(phenylmethoxy)phenyl]cyclopenten-1-yl]-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C39H34O4/c40-39(32-19-21-33(22-20-32)41-26-29-11-4-1-5-12-29)36-18-10-17-35(36)37-25-34(42-27-30-13-6-2-7-14-30)23-24-38(37)43-28-31-15-8-3-9-16-31/h1-9,11-16,19-25H,10,17-18,26-28H2 |
Clé InChI |
WCAVQPBEMJAKPX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=C(C=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)

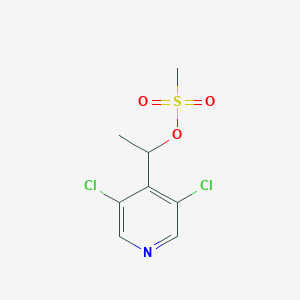
![Phenyl (hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamate](/img/structure/B14788515.png)

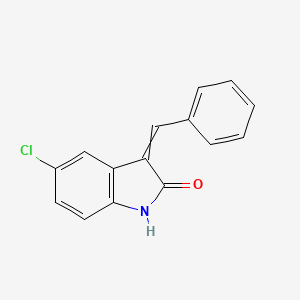
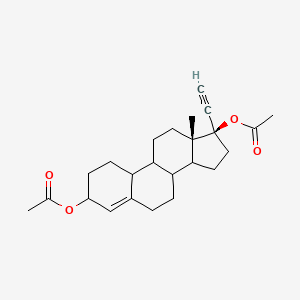
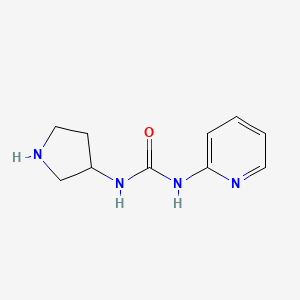
![Cyclopropanemethanol, 1-[[(1-methylethyl)amino]methyl]-](/img/structure/B14788555.png)
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
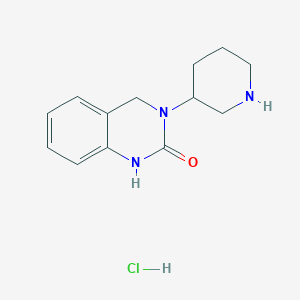
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
